3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

Medicinal Chemistry ADME Prediction Drug Design

This benzoxazole-piperidine propanoic acid (CAS 924869-04-5) is a versatile medicinal chemistry building block with a free carboxylic acid handle for rapid amide coupling and SAR diversification. Validated in dopamine D2/5-HT1A/5-HT2A probe development and EGFR inhibitor scaffolds. High melting point (185-187°C) and favorable LogD (-0.75) ensure reliable solubility for in vivo studies. Choose this specific derivative to avoid the risks of altered target engagement and irreproducible results inherent in generic analogs. Ideal for chemical probe synthesis and analytical reference standards.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 924869-04-5
Cat. No. B1289660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid
CAS924869-04-5
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3O2)CCC(=O)O
InChIInChI=1S/C15H18N2O3/c18-14(19)7-10-17-8-5-11(6-9-17)15-16-12-3-1-2-4-13(12)20-15/h1-4,11H,5-10H2,(H,18,19)
InChIKeySRSIEKAIKHYKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid (CAS 924869-04-5): An Overview of a Versatile Benzoxazole-Piperidine Building Block for Research and Procurement


3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid (CAS 924869-04-5) is a heterocyclic organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It is characterized by a benzoxazole ring linked to a piperidine moiety, which is further substituted with a propanoic acid group . This compound is primarily utilized as a research chemical and a building block in medicinal chemistry, particularly for the synthesis of more complex, biologically active molecules targeting various therapeutic areas .

Procurement Risk Mitigation for 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid: Why Substitution with Structural Analogs Can Compromise Research Integrity


Selecting a specific benzoxazole-piperidine derivative for research is not a trivial decision, as even minor structural modifications can profoundly impact its physicochemical properties and biological activity. For instance, the presence and nature of the substituent on the piperidine nitrogen (e.g., propanoic acid vs. carboxamide [1]) or the heteroatom in the bicyclic core (e.g., benzoxazole vs. benzisoxazole [2]) are critical determinants of receptor binding affinity, selectivity, and pharmacokinetic behavior. Substituting 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid with a generic analog without rigorous comparative data introduces significant risk of altered solubility, target engagement, and overall pharmacological profile, potentially leading to irreproducible results or failed experiments.

Quantitative Evidence for 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid: Data-Driven Differentiation for Scientific Procurement


Comparative Physicochemical Property Analysis: LogP and LogD Differentiate 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid from Common Benzoxazole-Piperidine Analogs

The lipophilicity of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid, as predicted by its ACD/LogP (2.22), is significantly lower than that of closely related benzoxazole-piperidine analogs lacking the propanoic acid moiety, such as 2-(piperidin-4-yl)benzo[d]oxazole (calculated LogP ≈ 2.86) . This difference is quantitatively driven by the ionization of the terminal carboxylic acid, reflected in the ACD/LogD values at physiological pH 7.4 (-0.75) . This property directly influences aqueous solubility and membrane permeability, which are critical parameters for in vitro assay development and in vivo pharmacokinetics.

Medicinal Chemistry ADME Prediction Drug Design

Assessing Purity and Supply Chain Consistency for 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

The commercially available form of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid from a primary vendor is specified at ≥95% purity , a threshold commonly accepted for early-stage medicinal chemistry. However, this specification is lower than the 98% purity available for the analogous compound 3-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)propanoic acid from another supplier . This quantitative difference in purity, potentially arising from variations in synthetic route or purification, highlights the need for careful vendor qualification and independent analytical verification, especially for biological assays sensitive to impurities.

Chemical Synthesis Quality Control Material Science

Class-Level Inference: Benzoxazole-Piperidine Scaffold Confers Potent EGFR Inhibitory Activity Relevant to 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

While direct data for the target compound are not available, a robust class-level inference can be drawn from the potent EGFR inhibitory activity demonstrated by highly analogous benzoxazole-appended piperidine derivatives. In a study, compounds 4d and 7h showed IC50 values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, against EGFR, compared to the standard-of-care drug erlotinib (IC50 = 0.11 ± 0.003 µM) [1]. This demonstrates that the benzoxazole-piperidine core is a privileged scaffold for targeting the EGFR kinase domain.

Cancer Biology Kinase Inhibition Drug Discovery

Class-Level Inference: Benzoxazole-Piperidine Series Demonstrates Multi-Target Antipsychotic Potential with Favorable Selectivity Profile

The benzoxazole-piperidine core is also associated with multi-target engagement relevant to neuropsychiatric disorders. In a study of structurally related derivatives, compound 29 exhibited high affinities for dopamine D2 (Ki not specified in abstract) and serotonin 5-HT1A/5-HT2A receptors, while displaying low affinities for the 5-HT2C, histamine H1, and hERG channels [1]. This selectivity profile is critical for avoiding common side effects of antipsychotics, such as weight gain (5-HT2C) and cardiotoxicity (hERG).

Neuroscience Receptor Pharmacology Psychiatric Drug Discovery

Compound Integrity and Handling: Defined Melting Point Range for 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

The compound 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is a solid at room temperature with a reported melting point range of 185–187 °C . This narrow range is a critical quality indicator for confirming identity and purity upon receipt. This value can be compared to other benzoxazole-piperidine derivatives, such as 2-(piperidin-4-yl)benzo[d]oxazole (m.p. 65-67 °C ), to confirm the compound's identity and to provide a baseline for assessing any potential degradation during storage.

Analytical Chemistry Quality Assurance Compound Management

The Propanoic Acid Moiety Enables Further Structural Diversification of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid

A key structural feature of 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid is the free carboxylic acid group. In contrast to many benzoxazole-piperidine analogs that terminate as carboxamides [1] or lack a functionalizable handle on the piperidine nitrogen , the propanoic acid moiety allows for a wide range of derivatizations, including amide bond formation, esterification, and reduction to an alcohol. This synthetic versatility is not available in analogs like 2-(piperidin-4-yl)benzo[d]oxazole, which would require additional steps to introduce a similar functional group.

Medicinal Chemistry Synthetic Methodology Library Synthesis

Optimal Scientific and Industrial Applications for 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid


Medicinal Chemistry: Synthesis of Novel EGFR Kinase Inhibitors

Based on the class-level inference of potent EGFR inhibitory activity observed for closely related benzoxazole-piperidine derivatives [1], 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid serves as an ideal starting point for synthesizing a focused library of potential EGFR inhibitors. The free carboxylic acid handle allows for rapid diversification through amide coupling with various amines, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against the kinase target.

Neuroscience: Development of Multi-Target Antipsychotic Leads

The benzoxazole-piperidine scaffold has been validated in a class of compounds with high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, and low affinity for off-targets like 5-HT2C, H1, and hERG [2]. This compound can be used to generate novel analogs to further explore this polypharmacological profile. Its favorable predicted LogD value (-0.75 at pH 7.4) suggests good aqueous solubility, which is advantageous for in vivo studies in behavioral models of psychosis.

Chemical Biology: Development of Functionalized Probes and Affinity Reagents

The distinct physicochemical properties of this compound, particularly its high melting point (185-187 °C) and unique LogP/LogD profile , make it a reliable and tractable core for the synthesis of chemical probes. The propanoic acid group is a convenient attachment point for linkers, biotin, or fluorophores, allowing researchers to create tools for target identification or cellular imaging studies while maintaining the core pharmacophore derived from the benzoxazole-piperidine structure.

Process Chemistry and Quality Control: Method Development and Reference Standard

The defined melting point (185-187 °C) and commercial availability with ≥95% purity make 3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid a suitable candidate for use as a reference standard in analytical method development (e.g., HPLC, LC-MS). Its distinct retention time and mass signature can be used to calibrate instruments and monitor reaction progress in synthetic routes that employ this core scaffold, ensuring reproducibility and quality control in larger-scale synthesis.

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